2-amino-2,3-dihydro-1H-indene-5-sulfonamide

概要

説明

“2-amino-2,3-dihydro-1H-indene-5-sulfonamide” is an important organic compound that has gained significant attention in scientific research and industrial applications due to its unique properties and potential uses. It has been used as a selective discoidin domain receptor 1 (DDR1) inhibitor .

Synthesis Analysis

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors . The detailed synthesis process can be found in the referenced paper .Molecular Structure Analysis

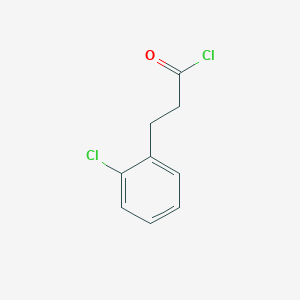

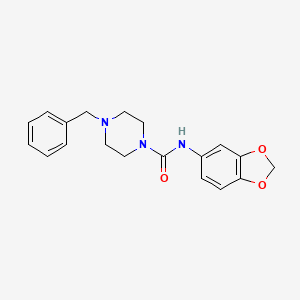

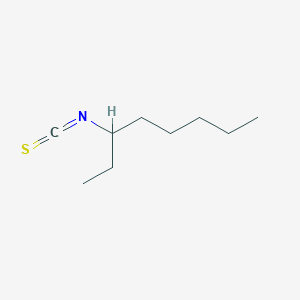

The molecular formula of “2-amino-2,3-dihydro-1H-indene-5-sulfonamide” is C9H12N2O2S, and its molecular weight is 212.27 g/mol. The structure of the kinase domain of human DDR1 in complex with a 2-Amino-2,3-Dihydro-1H-Indene-5-Carboxamide-based inhibitor has been studied .科学的研究の応用

- DDR1 Inhibition : 2-amino-2,3-dihydro-1H-indene-5-sulfonamide has been investigated as a selective inhibitor of discoidin domain receptor 1 (DDR1). DDR1 plays a crucial role in cancer progression, and inhibiting it may offer therapeutic benefits. Representative compounds, such as 7f, have demonstrated potent inhibition of DDR1 signaling, epithelial-mesenchymal transition, and colony formation in pancreatic cancer cells. In vivo studies in orthotopic mouse models of pancreatic cancer have also shown promising efficacy .

- NLRP3 Inflammasome Inhibition : Researchers have designed and synthesized 2,3-dihydro-1H-indene-5-sulfonamide analogs as NLRP3 inflammasome inhibitors. Compound 15z, specifically, has been identified as an effective and low-toxicity inhibitor (IC50: 0.13 μM). Mechanistic studies indicate that 15z directly binds to NLRP3 protein, disrupting inflammasome assembly and activation, thereby inhibiting cell pyroptosis .

Cancer Research

Inflammation Research

作用機序

Target of Action

The primary target of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and migration .

Mode of Action

The compound binds with DDR1, suppressing its kinase activity . This interaction inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition . The binding affinity (Kd value) of one of the representative compounds, 7f, for DDR1 is 5.9 nM .

Biochemical Pathways

The inhibition of DDR1 signaling affects multiple biochemical pathways. It primarily disrupts the collagen-induced signaling pathways, leading to the suppression of epithelial-mesenchymal transition . This transition is a key process in cancer progression, where epithelial cells gain migratory and invasive properties to become mesenchymal stem cells.

Pharmacokinetics

The compound’s ability to bind ddr1 and inhibit its activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in the potent inhibition of DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppresses the colony formation of pancreatic cancer cells . In vivo studies have shown promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Action Environment

The action of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide can be influenced by various environmental factors. It’s important to note that the tumor microenvironment, characterized by factors such as hypoxia and altered extracellular matrix, can potentially influence the activity of compounds targeting DDR1 .

特性

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWXUWAWIYLUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)

![2-[(3-Trifluoromethylphenyl)oxy]ethanol](/img/structure/B3143273.png)